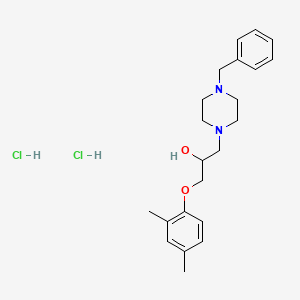
1-(4-benzylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-benzylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol dihydrochloride (BDP) is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Optimization
Research has focused on the synthesis and optimization of chemical compounds with specific functional groups and structures for targeted therapeutic actions. For instance, studies on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists have explored the structure-activity relationship around the phenyl alkyl ether moiety. These efforts have yielded potent and selective PPARgamma agonists with improved aqueous solubility, highlighting the importance of precise chemical modifications for enhancing drug efficacy and solubility (Collins et al., 1998).
Generation of Structurally Diverse Libraries
The use of specific chemical scaffolds, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in alkylation and ring closure reactions has been investigated to generate a structurally diverse library of compounds. This approach aims at creating novel chemical entities with potential biological activities, demonstrating the versatility of certain core structures in medicinal chemistry research (Roman, 2013).
Intracellular Calcium Activity
Substituted 1,4-benzoxazines with an amino side chain have shown moderate activity on intracellular calcium, indicating potential therapeutic applications in modulating calcium-dependent biological processes. This research underscores the exploration of chemical derivatives for their bioactivity, particularly in the context of intracellular signaling pathways (Bourlot et al., 1998).
Hypolipidemic Activity
The synthesis of [alpha-(heterocyclyl)benzyl]piperazines has revealed compounds with significant hypolipidemic activity, capable of reducing serum cholesterol and triglyceride levels. This line of research contributes to the development of new therapeutic agents for managing hyperlipidemia, a major risk factor for cardiovascular diseases (Ashton et al., 1984).
Structural Analysis and Binding Mechanism
Structural analysis and molecular docking studies of arylpiperazine derivatives have provided insights into their binding mechanisms with biological targets such as the α1A-adrenoceptor. This research highlights the importance of understanding the molecular interactions between drugs and their receptors, which is crucial for the rational design of more selective and potent therapeutic agents (Xu et al., 2016).
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-18-8-9-22(19(2)14-18)26-17-21(25)16-24-12-10-23(11-13-24)15-20-6-4-3-5-7-20;;/h3-9,14,21,25H,10-13,15-17H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTPHZUYDXMVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

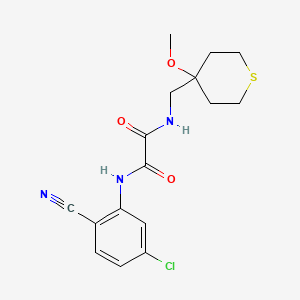
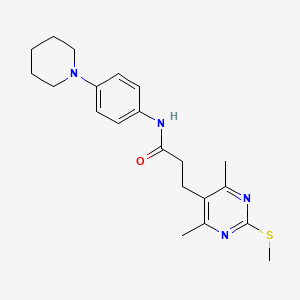
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2734361.png)
![1-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2-[3-(trifluoromethyl)phenoxy]-1-propanone](/img/structure/B2734363.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide](/img/structure/B2734364.png)



![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734368.png)
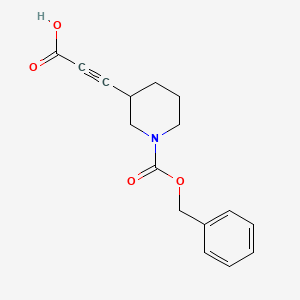

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)
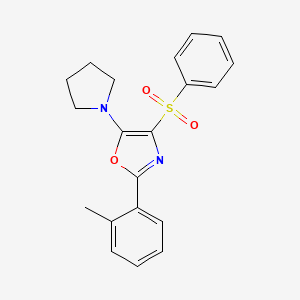
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)